2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
CAS No.: 1797088-20-0
Cat. No.: VC4741812
Molecular Formula: C22H28N2O2S
Molecular Weight: 384.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797088-20-0 |
|---|---|
| Molecular Formula | C22H28N2O2S |
| Molecular Weight | 384.54 |
| IUPAC Name | N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25) |
| Standard InChI Key | KZYIMDYYAFDVEN-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Introduction
2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound with a complex molecular structure. It features an isopropylthio group attached to one phenyl ring and a methoxypyrrolidine moiety linked to another phenyl ring via an acetamide bond. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
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Formation of the Acetamide Backbone: This involves the reaction of an appropriate phenylacetic acid derivative with an amine to form the acetamide backbone.
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Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Biological Activity and Potential Applications
Preliminary studies suggest that 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide may exhibit significant biological activity due to its structural components. These components are hypothesized to interact with various biological targets, potentially influencing pathways related to neurotransmission and other physiological processes. Specific studies are needed to fully elucidate its pharmacological profile and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | Methoxy group instead of isopropylthio | Different electronic properties affecting reactivity |
| N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-2-(4-fluorophenyl)acetamide | Fluorine substitution on phenyl ring | May offer enhanced metabolic stability |
| 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | Chlorine substitution on phenyl ring | Potential as an enzyme inhibitor or receptor antagonist |
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